3-[Ethyl(methyl)amino]butanoic acid hydrochloride

Molecular Weight Lipophilicity Physicochemical Property

This β-amino acid hydrochloride features a fully substituted tertiary amine, eliminating N-protection and enabling chemoselective carboxylic acid reactions for efficient parallel synthesis. The C-3 chiral center allows diastereoselective transformations. Distinct from gabapentin and secondary amine analogs, its unique N-ethyl,N-methyl motif offers tailored physicochemical properties (logP ~ -2.05, TPSA 40.54 Ų) for CNS transporter studies. Available as 95–98% pure solid for precise stoichiometric reactions.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 1609399-82-7
Cat. No. B1471120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Ethyl(methyl)amino]butanoic acid hydrochloride
CAS1609399-82-7
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCN(C)C(C)CC(=O)O.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-4-8(3)6(2)5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H
InChIKeyQNNTZQBVRXAFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Ethyl(methyl)amino]butanoic acid hydrochloride (CAS 1609399-82-7): Chemical Identity and Compound Class


3-[Ethyl(methyl)amino]butanoic acid hydrochloride (CAS 1609399-82-7) is a β-amino acid derivative hydrochloride salt. It consists of a butanoic acid backbone with an N-ethyl-N-methyl-substituted amino group at the C-3 position. Its canonical SMILES is CCN(C)C(C)CC(=O)O.Cl, the molecular formula is C7H16ClNO2, and the molecular weight is 181.66 g/mol . The free base form (C7H15NO2, MW 145.20) exists without the hydrochloride counterion [1]. The compound is a tertiary amine hydrochloride with an ionizable carboxylic acid group and a chiral center at C-3, categorizing it as a non-proteinogenic β-amino acid scaffold. It is listed as a versatile small molecule scaffold and building block for further synthetic elaboration . Commercially, it is available in research-grade purity specifications of 95–98% . Multiple vendors incorrectly identify this compound as gabapentin hydrochloride; however, its 3-(ethylmethylamino)butanoic acid structure is structurally and mechanistically distinct from gabapentin (1-(aminomethyl)cyclohexaneacetic acid) .

Why In-Class N-Alkyl β-Amino Acids Cannot Substitute for 3-[Ethyl(methyl)amino]butanoic Acid hydrochloride in Research


The N-alkyl β-amino acid subclass comprises numerous analogs—including 3-(methylamino)butanoic acid (CAS 785836-38-6, MW 153.61 HCl), 3-(ethylamino)butanoic acid (CAS 859284-78-9, MW 167.64 HCl), and 3-(dimethylamino)butanoic acid (CAS 758665-04-2, MW 167.63 HCl) [1][2][3]. Despite sharing the 3-aminobutanoic acid backbone, these compounds exhibit substantially different physicochemical properties due to N-substitution: hydrogen bond donor count (ranging from 1 to 3), lipophilicity (XLogP3-AA from -2.2 to approximately -1.5), and molecular weight (ranging from 153.6 to 181.7 g/mol for the HCl salt forms) [1][4][5]. In the context of GAT1 (GABA transporter 1) mediated activity—a primary biological interest for this scaffold class—the literature reports that C-3 position substitution with methyl or ethyl groups alters α2δ binding affinity by 40- to 100-fold and system L transporter affinity by 3- to 5-fold [6]. Thus, the specific N-ethyl,N-methyl tertiary amine motif in the target compound is not interchangeable with secondary amines (e.g., N-ethyl or N-methyl alone) or dimethylamino counterparts if downstream synthetic outcomes, solubility, membrane permeability, or chiral resolution behavior are expected to be preserved.

Evidence-Based Differentiation of 3-[Ethyl(methyl)amino]butanoic Acid hydrochloride from Closest Analogs


Higher Molecular Weight and Altered Lipophilicity Compared to N-Monoalkyl and N,N-Dimethyl Analogs

The hydrochloride salt of the target compound (MW 181.66 g/mol) is 18% heavier than 3-(dimethylamino)butanoic acid hydrochloride (MW 167.63 g/mol) and 28% heavier than 3-(methylamino)butanoic acid hydrochloride (MW 153.61 g/mol) [1][2]. This molecular weight differential linearly exceeds that driven solely by the extra CH2 group in the N-ethyl versus N-methyl group, reflecting the combined contribution of the ethyl, methyl, and hydrochloride components. For the free base, the predicted logP value of approximately -2.05 (ChemAxon JChem) contrasts with -2.2 for secondary amine analogs and approximately 0.80 for the positional isomer 2-[ethyl(methyl)amino]butanoic acid [3][4]. This difference in lipophilicity, while not large in absolute terms, may be sufficient to alter membrane partitioning and solubility in aqueous/organic biphasic systems, making simple replacement of this compound with its closest in-class analogs potentially non-equivalent when used as a synthetic intermediate.

Molecular Weight Lipophilicity Physicochemical Property Drug-Likeness

Tertiary Amine vs Secondary Amine Functionality Dictates Hydrogen Bond Donor Capacity

The target compound contains a tertiary amine (N,N-disubstituted), whereas the closest in-class analogs such as 3-(methylamino)butanoic acid and 3-(ethylamino)butanoic acid possess secondary amines (N-monosubstituted). In their hydrochloride salt forms, the secondary amine analogs have three hydrogen bond donors (two from the protonated amine and one from the carboxylic acid), while the target compound has only two (one from the protonated tertiary amine and one from the carboxylic acid) [1][2]. This distinction fundamentally alters the compound's hydrogen bonding capacity, which in turn affects solubility in protic solvents, crystal packing behavior (relevant to crystallization and purification), and the requirements for amine protection/deprotection strategies during multistep synthesis . The tertiary amine also avoids the formation of amide or imine byproducts that can arise from secondary amine intermediates, providing a cleaner reaction profile in synthetic sequences where amine nucleophilicity must be controlled.

Hydrogen Bonding Amine Basicity Synthetic Intermediate Protection Strategy

Positional Isomerism: 3-Substituted vs 2-Substituted N-Ethyl-N-Methyl Butanoic Acid Derivatives Exhibit Distinct LogP and Rotatable Bond Profiles

The target compound (3-substituted) is structurally isomeric with 2-[ethyl(methyl)amino]butanoic acid (CAS 1214699-59-8), which has the N-ethyl,N-methylamino group at the C-2 rather than C-3 position. Although the molecular formula is identical (C7H15NO2), the predicted lipophilicity differs markedly: the 3-substituted compound has a predicted logP of approximately -2.05 (JChem), whereas the 2-substituted isomer has a measured/reported logP of 0.80 [1][2]. This represents a logP difference of approximately 2.85 units, a substantial shift that would translate to approximately 700-fold difference in octanol-water partition coefficient. Additionally, the 3-substituted compound has one additional rotational degree of freedom (5 rotatable bonds vs 4 for the 2-substituted isomer), allowing for greater conformational flexibility in molecular recognition events. The substantial logP differential indicates that the two isomers cannot be considered equivalent in biological partitioning, pharmacokinetic modeling, or chromatographic purification protocols.

Positional Isomer Lipophilicity Rotatable Bond SAR

Availability as Hydrochloride Salt with Defined Purity Specifications Enables Consistent Stoichiometric Use

The target compound is commercially available as the hydrochloride salt from multiple suppliers with defined purity specifications: 95% (Fluorochem, AKSci), 98% (Leyan, MolCore), and also as a standard reference material (B434428) . In contrast, the free base form of the compound and several close analogs are available only as custom synthesis products without guaranteed purity specifications or certificates of analysis [1]. The hydrochloride salt form provides superior solid-state stability and eliminates variability from residual free base/amine content in gravimetric measurements. For procurement decisions, this means that the target compound can be sourced from multiple independent suppliers with documented purity, reducing supply chain risk and ensuring batch-to-batch reproducibility in synthesis or biological testing.

Salt Form Purity Procurement Reproducibility

Chiral Center at C-3 Enables Enantioselective Synthesis and Chiral Resolution Strategies Not Possible with Achiral Analogs

The target compound possesses a chiral center at the C-3 carbon (the carbon bearing the N-ethyl,N-methylamino group and the methyl substituent), which is absent in the achiral analog 3-amino-3-methylbutanoic acid (which has a quaternary carbon at C-3) . This stereogenic center enables diastereoselective transformations and chiral resolution strategies. The literature on 3-aminobutanoic acid derivatives establishes that enantiomerically pure (R)- and (S)-3-aminobutanoic acids are accessible via diastereomeric salt resolution or preparative HPLC separation of diastereomers [1][2]. The target compound, as a racemic mixture, serves as a precursor for enantioselective synthesis of chiral β-amino acid derivatives—a capability not provided by achiral N-alkyl analogs. The presence of both a chiral center and a tertiary amine functionality makes this compound a distinctive scaffold for generating stereochemically defined libraries.

Chirality Enantioselective Synthesis Chiral Resolution β-Amino Acid

Recommended Research and Industrial Application Scenarios for 3-[Ethyl(methyl)amino]butanoic Acid hydrochloride


As a Chiral β-Amino Acid Scaffold for Enantioselective Library Synthesis

The target compound, with its C-3 stereogenic center and differentiated N-ethyl/N-methyl substituents, serves as a racemic precursor for generating enantiomerically enriched β-amino acid derivatives. As established in Section 3, the chiral center enables diastereoselective transformations that are not possible with achiral analogs such as 3-amino-3-methylbutanoic acid derivatives . The tertiary amine functionality eliminates the need for amine protection in certain synthetic sequences, streamlining the generation of stereochemically defined compound libraries for medicinal chemistry campaigns.

As a Physicochemical Reference Standard in GABA-Transporter Targeted Screening

The literature demonstrates that C-3 alkyl substitution on GABA analogs profoundly affects transporter binding profiles. With a predicted logP of approximately -2.05 and a calculated polar surface area of 40.54 Ų, this compound occupies a distinct physicochemical space compared to both the more lipophilic 2-substituted isomer (logP 0.80) and the more polar secondary amine analogs (logP -2.2) [1][2]. This compound can serve as a reference standard in screening panels evaluating GABA transporter (GAT1/GAT3) selectivity, where the specific N-ethyl,N-methyl tertiary amine motif may confer unique transporter recognition properties.

As a Defined Hydrochloride Salt for Stoichiometric Coupling and Salt Metathesis Reactions

The availability of this compound as a high-purity (95–98%) hydrochloride salt from multiple vendors, with full documentation including SDS and MDL number MFCD09864604, makes it suitable for quantitative stoichiometric reactions . The solid hydrochloride form ensures gravimetric accuracy in amide coupling, esterification, or salt metathesis reactions where precise molar equivalents are critical. The defined salt form and hazard classification (GHS07: skin/eye irritant, respiratory irritant) also facilitate safe handling protocols in research laboratories.

As a Tertiary Amine Building Block for N-Alkylation or Reductive Amination Sequences

Unlike secondary amine analogs that can undergo competing N-acylation or N-oxidation side reactions, the tertiary amine in the target compound is already fully substituted at nitrogen. This enables chemoselective reactions at the carboxylic acid group (e.g., amide formation, esterification, reduction) without requiring nitrogen protection . The compound can therefore serve as a stable, pre-functionalized building block for late-stage diversification in parallel synthesis workflows targeting CNS-active or other β-amino acid-derived compound series.

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